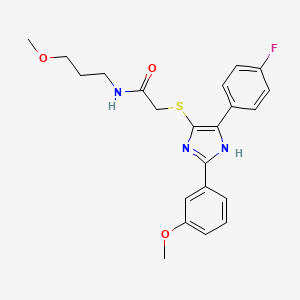

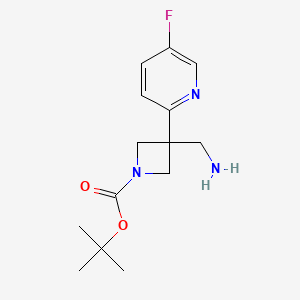

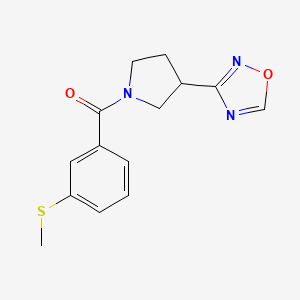

(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies :- Ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions .

- Functionalization of preformed pyrrolidine rings, e.g., proline derivatives .

Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . This phenomenon is called "pseudorotation" .Chemical Reactions Analysis

The reactivity of pyrrolidine compounds can be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine compounds can be influenced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique

Isomorphous Structures and Exchange Rules

Research on isomorphous structures like methyl- and chloro-substituted heterocyclic analogues, including those similar to "(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone," indicates adherence to the chlorine-methyl (Cl-Me) exchange rule. These compounds exhibit extensive disorder, impacting the structural description and highlighting challenges in automatic isomorphism detection during database searches (Rajni Swamy et al., 2013).

Anti-tumor Agents

Thienopyridine and benzofuran derivatives, related to "this compound," have been identified as potent anti-tumor agents. These compounds, through structure-activity relationship (SAR) studies, revealed unexpected non-correlations but led to the discovery of highly potent derivatives with distinct SAR profiles (Hayakawa et al., 2004).

Organotin(IV) Complexes and Antimicrobial Activities

Organotin(IV) complexes derived from similar compounds have been synthesized and shown to exhibit significant antimicrobial activities against a range of bacterial and fungal species. These findings suggest potential pharmaceutical applications for these complexes as drug candidates (Singh et al., 2016).

Spectroscopic Properties and Solvent Effects

Studies on the spectroscopic properties of amino-substituted derivatives in various solvents have shed light on the effects of structure and environment on their electronic absorption and fluorescence. These insights are valuable for designing compounds with tailored optical properties for applications in materials science (Al-Ansari, 2016).

Antimicrobial Activity of Pyrrolidine Derivatives

Synthesized pyrrolidine derivatives, similar to "this compound," have been evaluated for their antimicrobial activity, revealing that compounds with specific substituents exhibit high efficacy. These findings contribute to the development of new antimicrobial agents (Kumar et al., 2012).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds have been shown to have diverse pharmacokinetic profiles .

Result of Action

Similar compounds have been shown to have diverse biological activities .

Action Environment

Similar compounds have been shown to have diverse responses to environmental factors .

Orientations Futures

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This suggests that the exploration of new pyrrolidine compounds with different biological profiles is a promising direction for future research .

Analyse Biochimique

Biochemical Properties

The pyrrolidine ring, a common feature in many bioactive compounds , may interact with various enzymes and proteins within the cell

Molecular Mechanism

The molecular mechanism of action of (3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone is not well-defined. It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression

Propriétés

IUPAC Name |

(3-pyridin-4-yloxypyrrolidin-1-yl)-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c17-14(13-2-1-9-19-13)16-8-5-12(10-16)18-11-3-6-15-7-4-11/h1-4,6-7,9,12H,5,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPWIWGIGDMVKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

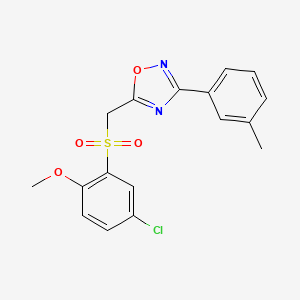

![N-butyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2974972.png)

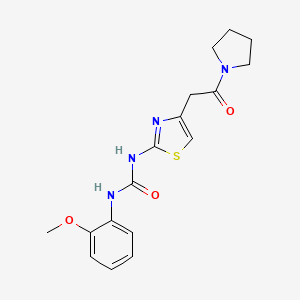

![ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2974975.png)

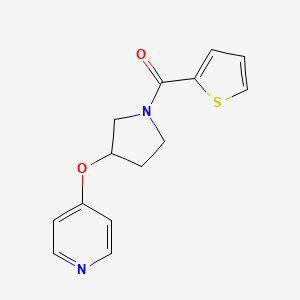

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2974982.png)

![phenyl 4-((2-((1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2974990.png)